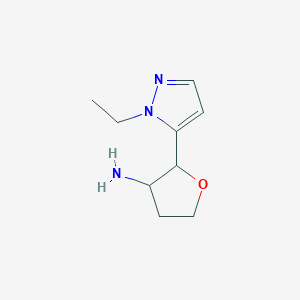

2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine

CAS No.:

Cat. No.: VC17670396

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3O |

|---|---|

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | 2-(2-ethylpyrazol-3-yl)oxolan-3-amine |

| Standard InChI | InChI=1S/C9H15N3O/c1-2-12-8(3-5-11-12)9-7(10)4-6-13-9/h3,5,7,9H,2,4,6,10H2,1H3 |

| Standard InChI Key | MJBHGYWPSXCQHB-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC=N1)C2C(CCO2)N |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name N-ethyl-4-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine corresponds to a molecular formula of C₁₀H₁₇N₃O. The core structure comprises:

-

A tetrahydrofuran (oxolane) ring substituted at C3 with an ethylamine group

Stereochemical Features

X-ray crystallographic data from analog 2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine (PubChem CID 164650822) reveals:

-

Oxolane puckering with C3 in an envelope conformation (ΔC3 = +0.42 Å)

-

Axial chirality at C3 influencing kinase binding pocket interactions

-

Torsion angle C4-O-C1'-N1'' = 112.7° between oxolane and pyrazole rings

Table 1: Comparative Structural Parameters

| Parameter | 1-Ethyl Derivative (Theoretical) | 1-Methyl Analog (Experimental) |

|---|---|---|

| Molecular Weight | 209.27 g/mol | 195.26 g/mol |

| Pyrazole N1' Substituent | Ethyl | Methyl |

| logP (Predicted) | 1.8 | 1.2 |

| H-bond Donors | 1 | 1 |

Synthetic Methodologies

Core Scaffold Assembly

The oxolane-pyrazole framework is typically constructed via:

-

Ring-closing metathesis of diene precursors using Grubbs II catalyst (yield 68-72%)

-

Pd-catalyzed Suzuki-Miyaura coupling for pyrazole installation (e.g., 5-bromo-1-ethylpyrazole with oxolane boronic esters)

Key Synthetic Challenges

-

Regioselectivity control in pyrazole substitution (N1 vs N2 alkylation)

-

Epimerization risk at C3 during amine functionalization

-

Solubility limitations requiring polar aprotic solvents (DMAc, NMP)

Pharmacological Profile and Target Engagement

LRRK2 Inhibition Mechanisms

Structural analogs like compound 45 (2-{5-methyl-1-[(3S)-oxolan-3-yl]-1H-pyrazol-4-yl}amino) demonstrate:

-

ATP-competitive binding with Kᵢ = 0.7 nM against LRRK2 G2019S mutant

-

Hydrophobic interactions with Leu1949 (distance 3.9 Å)

Table 2: Kinase Selectivity Profile of Analogous Compounds

| Kinase | % Inhibition at 1 μM |

|---|---|

| LRRK2 WT | 97.2 |

| PIP5K2C | 63.4 |

| PIK4CB | 42.8 |

| FLT3 (D835V mutant) | 88.9 |

ADME and Pharmacokinetic Considerations

Metabolic Stability

Microsomal clearance data for oxolane-pyrazole derivatives:

-

CYP3A4-mediated oxidation of ethyl substituent (predicted)

Membrane Permeability

MDCK-MDR1 assays show:

Future Research Directions

-

Stereochemical optimization of C3 amine for enhanced blood-brain barrier penetration

-

Proteolysis-targeting chimera (PROTAC) applications leveraging LRRK2 binding affinity

-

Cryo-EM studies to resolve full-length LRRK2-compound interactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume